2-(benzylsulfanyl)-N-{3-hydroxy-5-sulfanylidene-8-thia-4,6-diazatricyclo[7.5.0.0(2),?]tetradeca-1(9),2,6-trien-4-yl}acetamide
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Overview
Description
2-(benzylsulfanyl)-N-{3-hydroxy-5-sulfanylidene-8-thia-4,6-diazatricyclo[7500(2),?]tetradeca-1(9),2,6-trien-4-yl}acetamide is a complex organic compound with a unique structure that includes sulfur, nitrogen, and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-N-{3-hydroxy-5-sulfanylidene-8-thia-4,6-diazatricyclo[7.5.0.0(2),?]tetradeca-1(9),2,6-trien-4-yl}acetamide typically involves multiple steps. One common route includes the reaction of a benzylsulfanyl compound with a diazatricyclo compound under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize yield and purity while minimizing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(benzylsulfanyl)-N-{3-hydroxy-5-sulfanylidene-8-thia-4,6-diazatricyclo[7.5.0.0(2),?]tetradeca-1(9),2,6-trien-4-yl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and halogens (e.g., chlorine). The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides.
Scientific Research Applications
2-(benzylsulfanyl)-N-{3-hydroxy-5-sulfanylidene-8-thia-4,6-diazatricyclo[7.5.0.0(2),?]tetradeca-1(9),2,6-trien-4-yl}acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-(benzylsulfanyl)-N-{3-hydroxy-5-sulfanylidene-8-thia-4,6-diazatricyclo[7.5.0.0(2),?]tetradeca-1(9),2,6-trien-4-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-8-thia-4,6-diazatricyclo[7.5.0.0{2,7}]tetradeca-1(9),2(7),3,5-tetraene
- 4-Phenyl-8-sulfanyl-4,5,7,9-tetraazatricyclo[7.5.0.0,2,6]tetradeca-1,5,7-trien-3-one
Uniqueness
2-(benzylsulfanyl)-N-{3-hydroxy-5-sulfanylidene-8-thia-4,6-diazatricyclo[7.5.0.0(2),?]tetradeca-1(9),2,6-trien-4-yl}acetamide is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. Its structure allows for a wide range of applications in different fields, making it a valuable compound for scientific research and industrial use.
Properties
IUPAC Name |
2-benzylsulfanyl-N-(3-oxo-5-sulfanylidene-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7)-dien-4-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S3/c24-16(12-27-11-13-7-3-1-4-8-13)22-23-19(25)17-14-9-5-2-6-10-15(14)28-18(17)21-20(23)26/h1,3-4,7-8H,2,5-6,9-12H2,(H,21,26)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGCPKTHGQVJPOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)SC3=C2C(=O)N(C(=S)N3)NC(=O)CSCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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